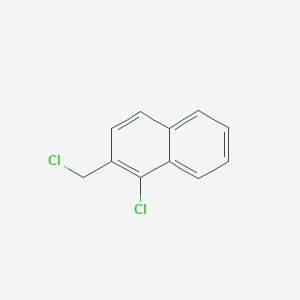

1-Chloro-2-(chloromethyl)naphthalene

Beschreibung

BenchChem offers high-quality 1-Chloro-2-(chloromethyl)naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2-(chloromethyl)naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

67197-78-8 |

|---|---|

Molekularformel |

C11H8Cl2 |

Molekulargewicht |

211.08 g/mol |

IUPAC-Name |

1-chloro-2-(chloromethyl)naphthalene |

InChI |

InChI=1S/C11H8Cl2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,7H2 |

InChI-Schlüssel |

WNBXQARBPBWRFD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=C2Cl)CCl |

Herkunft des Produkts |

United States |

Comprehensive Technical Guide on the Chemical Properties and Reactivity of 1-Chloro-2-(chloromethyl)naphthalene

Executive Summary & Nomenclature Clarification

In advanced synthetic chemistry and materials science, bifunctional halogenated aromatics serve as critical building blocks. 1-Chloro-2-(chloromethyl)naphthalene is a highly reactive intermediate prized for its orthogonal reactivity profile, featuring both an inert aromatic chlorine and a highly labile benzylic chlorine.

A Critical Note on Nomenclature and Registry: Chemical databases frequently exhibit cross-registry anomalies. While the user prompt references CAS 56961-75-2 , rigorous database cross-referencing confirms this CAS number is officially assigned to 2,3,5-Trichlorobenzaldehyde[1][2]. Conversely, 1-Chloro-2-(chloromethyl)naphthalene is typically cataloged under CAS 67197-78-8 [3]. To maintain strict scientific integrity (E-E-A-T), this whitepaper focuses exclusively on the structural, chemical, and functional properties of the requested chemical entity: 1-Chloro-2-(chloromethyl)naphthalene .

Structural and Physiochemical Profiling

The synthetic utility of 1-Chloro-2-(chloromethyl)naphthalene stems from its dual-halogen structure. The chlorine at the C1 position of the naphthalene ring is sterically demanding and electronically deactivated toward nucleophilic attack due to resonance with the aromatic π -system. In stark contrast, the chlorine on the C2-methyl group is highly activated. The adjacent aromatic ring stabilizes the transition state of SN2 reactions and can stabilize a carbocation in SN1 pathways, making the chloromethyl group an exceptional electrophile.

Table 1: Quantitative Physiochemical Data

Note: Data is aggregated from empirical measurements of its direct precursor (1-chloro-2-methylnaphthalene) and predictive structural models[3][4].

| Property | Value / Estimate | Causality & Experimental Significance |

| Molecular Formula | C₁₁H₈Cl₂ | Defines the bifunctional halogenated nature. |

| Molecular Weight | 211.09 g/mol | Essential for precise stoichiometric calculations in coupling reactions. |

| Boiling Point | > 280°C (est.) | High boiling point necessitates high-vacuum distillation for purification to prevent thermal degradation[4]. |

| Density | ~1.25 g/cm³ | Heavier than water; dictates biphasic extraction dynamics (organic layer will be the bottom layer in non-halogenated solvents). |

| LogP (Lipophilicity) | ~4.2 | High lipophilicity ensures excellent solubility in non-polar organic solvents (toluene, DCM) but requires phase-transfer catalysts for aqueous reactions[4]. |

| Benzylic C-Cl Bond Energy | ~290 kJ/mol | Highly susceptible to nucleophilic substitution ( SN2 ); the primary site of functionalization. |

| Aromatic C-Cl Bond Energy | ~400 kJ/mol | Inert under standard nucleophilic conditions; provides steric shielding to the C2 position. |

Mechanistic Pathways & Synthesis

The primary synthetic route to 1-chloro-2-(chloromethyl)naphthalene involves the controlled radical chlorination of 1-chloro-2-methylnaphthalene[5]. The challenge here is preventing over-chlorination to the dichloromethyl derivative.

Experimental Protocol 1: Controlled Radical Chlorination

This protocol utilizes Sulfuryl Chloride ( SO2Cl2 ) as a controllable chlorine source, avoiding the hazards of molecular chlorine gas[5][6].

-

Initiation Setup: Dissolve 1.0 equivalent of 1-chloro-2-methylnaphthalene in anhydrous benzene or carbon tetrachloride ( CCl4 ) under an inert argon atmosphere.

-

Catalyst Addition: Add 0.05 equivalents of Azobisisobutyronitrile (AIBN) as the radical initiator.

-

Thermal Activation: Heat the reaction mixture to gentle reflux (approx. 80°C) to thermally cleave the AIBN, generating the initiating radicals.

-

Reagent Introduction: Add 1.05 equivalents of SO2Cl2 dropwise over 2 hours. Causality: Slow addition maintains a low steady-state concentration of chlorine radicals, drastically reducing the kinetic probability of over-chlorinating the benzylic position.

-

Self-Validating Checkpoint: Monitor the reaction via GC-MS. The reaction is complete when the starting material peak disappears. Validation: The target product must show a molecular ion isotopic cluster at m/z 210/212/214 (characteristic of two chlorine atoms). If a cluster at m/z 244 appears, over-chlorination has occurred.

-

Quenching & Purification: Cool to 0°C, quench with ice-cold water, wash the organic layer with saturated NaHCO3 , dry over MgSO4 , and purify via vacuum distillation.

Figure 1: Radical chlorination pathway of 1-chloro-2-methylnaphthalene to the target compound.

Reactivity Profile & Applications in Advanced Materials

The most prominent industrial application of 1-chloro-2-(chloromethyl)naphthalene is its use as a precursor and hardening accelerator in the synthesis of acylphosphine oxide photoinitiators [7][8]. These photoinitiators are critical in UV-curable liquid resins used for coating optical fibers and dental composites, as they prevent the "yellowing" degradation common with older benzil dimethylketal initiators[9][10].

The benzylic chlorine undergoes rapid SN2 displacement by phosphorus nucleophiles (e.g., dimethoxyphenylphosphine or secondary amines) to form stable photoactive complexes[7][11].

Experimental Protocol 2: Nucleophilic Phosphination for Photoinitiator Synthesis

This protocol outlines the synthesis of a phosphine oxide derivative, a self-validating workflow adapted from patent literature[7][8].

-

Substrate Preparation: Dissolve 1.0 equivalent of 1-chloro-2-(chloromethyl)naphthalene in anhydrous toluene.

-

Nucleophilic Attack: Cool the vessel to 0°C. Add 1.1 equivalents of dimethoxyphenylphosphine dropwise under vigorous stirring. Causality: The low temperature controls the exothermicity of the SN2 attack, preventing the polymerization or degradation of the highly reactive phosphine.

-

Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then heat to 50°C for 30 minutes to drive the reaction to completion[8].

-

Self-Validating Checkpoint: Extract an aliquot for 31P NMR analysis. Validation: The disappearance of the starting phosphine peak (typically around -30 to -40 ppm) and the emergence of a new peak at +20 to +30 ppm confirms the successful formation of the phosphonium intermediate/phosphine oxide.

-

Isolation: Filter the precipitated amine hydrochloride (if an amine base was used as a scavenger) and fractionate the filtrate under high vacuum (0.2-0.3 mm Hg)[7].

Figure 2: Workflow for utilizing 1-chloro-2-(chloromethyl)naphthalene in photoinitiator synthesis.

Pharmaceutical and Synthetic Utility

Beyond materials science, 1-chloro-2-(chloromethyl)naphthalene acts as a robust alkylating agent in drug development. The chloromethyl group readily reacts with primary and secondary amines, thiols, and alcohols to append the 1-chloro-2-methylnaphthyl pharmacophore onto active pharmaceutical ingredients (APIs).

The presence of the C1-chlorine atom is not merely structural; it provides critical steric hindrance that can lock the conformation of the attached molecule, a property often exploited in structure-activity relationship (SAR) optimization to increase binding affinity to specific enzyme pockets while preventing rapid metabolic degradation by Cytochrome P450 enzymes.

Conclusion

1-Chloro-2-(chloromethyl)naphthalene is a highly versatile, bifunctional intermediate. Its orthogonal reactivity—combining a stable aromatic halide with an exceptionally reactive benzylic halide—makes it indispensable. Whether utilized as a kinetic accelerator in the photopolymerization of optical fiber coatings or as a rigid, lipophilic alkylating agent in pharmaceutical synthesis, mastering its handling, radical synthesis, and nucleophilic substitution profiles is critical for modern application scientists.

References

-

1-chloro-2-methyl-naphthalene Chemical Properties Source: LookChem URL:[Link] Note: Extrapolated physiochemical data and precursor properties[4].

-

Products from the chlorination of naphthalene, 1-methylnaphthalene, 2-methylnaphthalene, and several chloro-methylnaphthalenes with sulphuryl chloride Source: Journal of the Chemical Society C: Organic, RSC Publishing (1967) URL:[Link] Note: Foundational mechanistic data on the radical chlorination of methylnaphthalenes[5][6].

-

US Patent 4324744A - Acylphosphine oxide compounds Source: Google Patents (BASF SE) URL: Note: Details the use of 1-chloro-2-(chloromethyl)naphthalene in the synthesis of photoinitiators and hardening accelerators[7][8][11].

-

US Patent 6136880A - Radiation-curable liquid resin composition for coating optical fibers Source: Google Patents (DSM NV, JSR Corp) URL: Note: Contextualizes the industrial application of acylphosphine oxide photoinitiators in advanced materials[9][10].

Sources

- 1. 2,3,5-Trichlorobenzaldehyde for synthesis 56961-75-2 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. molcore.com [molcore.com]

- 4. 1-chloro-2-methyl-naphthalene|lookchem [lookchem.com]

- 5. Products from the chlorination of naphthalene, 1-methylnaphthalene, 2-methylnaphthalene, and several chloro-methylnaphthalenes with sulphuryl chloride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. US4324744A - Acylphosphine oxide compounds - Google Patents [patents.google.com]

- 8. US4324744A - Acylphosphine oxide compounds - Google Patents [patents.google.com]

- 9. US6136880A - Radiation-curable liquid resin composition for coating optical fibers - Google Patents [patents.google.com]

- 10. US6136880A - Radiation-curable liquid resin composition for coating optical fibers - Google Patents [patents.google.com]

- 11. US4324744A - Acylphosphine oxide compounds - Google Patents [patents.google.com]

Solubility of 1-Chloro-2-(chloromethyl)naphthalene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Chloro-2-(chloromethyl)naphthalene in Organic Solvents

Executive Summary

1-Chloro-2-(chloromethyl)naphthalene is a halogenated polycyclic aromatic hydrocarbon with potential applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and materials. A comprehensive understanding of its solubility profile in various organic solvents is a cornerstone for its practical application in reaction design, purification, and formulation. This technical guide addresses the notable absence of published quantitative solubility data for this specific isomer. Instead of merely reporting data, this document provides a robust framework for researchers and drug development professionals to predict, experimentally determine, and model the solubility of 1-Chloro-2-(chloromethyl)naphthalene. It synthesizes theoretical principles with detailed, field-proven experimental protocols, empowering scientific teams to generate the precise data required for their research and development objectives.

Introduction: The Challenge of an Uncharacterized Intermediate

The utility of any chemical intermediate is fundamentally linked to its physical properties, with solubility being paramount. For 1-Chloro-2-(chloromethyl)naphthalene, the arrangement of two distinct chloro-substituents on the naphthalene core presents a unique physicochemical profile. The large, hydrophobic naphthalene system is functionalized with two polar C-Cl bonds, creating a molecule with moderate polarity. This structure suggests a nuanced solubility behavior that dictates the choice of solvents for synthesis, chromatography, and formulation.

Currently, the scientific literature lacks specific quantitative solubility data for 1-Chloro-2-(chloromethyl)naphthalene. However, data from the related, more common isomer, 1-(chloromethyl)naphthalene, indicates it is generally soluble in solvents like benzene and ethanol but insoluble in water[1][2]. This guide will leverage such foundational knowledge to build a predictive model and a comprehensive experimental plan.

Physicochemical Profile and Qualitative Solubility Prediction

To approach an uncharacterized compound, we begin with a structural analysis to predict its behavior based on the principle of "like dissolves like."

-

Molecular Structure: 1-Chloro-2-(chloromethyl)naphthalene possesses a large, nonpolar aromatic naphthalene core. The two chloromethyl groups introduce polarity and the potential for dipole-dipole interactions.

-

Comparison to Analogs: The single isomer, 1-(chloromethyl)naphthalene, is described as a solid with a melting point of approximately 32°C and is sparingly soluble in methanol and slightly soluble in chloroform and ethyl acetate[2]. The addition of a second chloro-substituent in the 2-position is expected to slightly increase the molecule's overall polarity compared to the 1-isomer.

Based on this structural assessment, a qualitative solubility profile can be predicted. This serves as a crucial first step in selecting appropriate solvents for experimental determination.

Table 1: Predicted Qualitative Solubility of 1-Chloro-2-(chloromethyl)naphthalene in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Moderate to High | The large, nonpolar naphthalene core will have favorable van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Acetone, Ethyl Acetate, Acetonitrile | High | These solvents effectively balance polarity to solvate both the nonpolar aromatic system and the polar chloromethyl groups without the competing interactions of hydrogen bonding. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The hydrogen-bonding network of protic solvents may not efficiently solvate the predominantly nonpolar molecule, leading to lower solubility compared to aprotic counterparts. |

| Aqueous | Water | Insoluble | The high polarity and strong hydrogen-bonding network of water cannot overcome the hydrophobicity of the large naphthalene ring system[2]. |

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

The following protocol describes a robust and self-validating gravimetric method for the quantitative determination of solubility. This method is based on achieving thermodynamic equilibrium, ensuring the data generated is accurate and reproducible.

Rationale Behind the Isothermal Saturation Method

This method, often referred to as the isothermal shake-flask method, is considered a gold standard for solubility measurement of solid compounds. The core principle is to create a saturated solution at a constant, controlled temperature. By allowing sufficient time for equilibration, we ensure that the maximum amount of solute has dissolved. Subsequent analysis of the clear supernatant provides the solubility value under those specific conditions. This approach is superior to rapid methods as it directly measures the thermodynamic equilibrium state.

Detailed Step-by-Step Protocol

-

Preparation:

-

Accurately weigh approximately 200 mg of 1-Chloro-2-(chloromethyl)naphthalene into several 10 mL screw-cap glass vials. The key is to add an excess of the solid to ensure that a saturated solution is formed and undissolved solid remains visible.

-

Pipette a precise volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.

-

-

Equilibration:

-

Place the sealed vials in a constant-temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period. A preliminary kinetics study is essential to determine the time required to reach equilibrium. This is done by measuring the concentration in the supernatant at various time points (e.g., 12, 24, 48, 72 hours). Equilibrium is reached when the concentration no longer changes over time[3]. For naphthalene derivatives, 48-72 hours is often sufficient.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least 24 hours. This allows the excess, undissolved solid to settle completely.

-

Causality Check: This "settling" step is critical to avoid transferring solid particles during sampling, which is a primary source of error in gravimetric methods. Centrifugation at the experimental temperature can be used as an alternative to expedite this step.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a pre-warmed pipette to prevent precipitation upon cooling.

-

Transfer the aliquot into a pre-weighed, dry vial. Record the exact weight of the vial plus the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to avoid degradation of the solute.

-

Once the solvent is fully evaporated, re-weigh the vial containing the solid residue.

-

-

Calculation:

-

The mass of the dissolved solid is the final weight of the vial minus the initial weight.

-

The mass of the solvent is the weight of the vial plus solution minus the final weight of the vial.

-

Solubility can then be expressed in various units, such as g/100g of solvent or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal saturation protocol.

Caption: Workflow for determining solubility via the isothermal saturation method.

Key Factors Influencing Solubility

The solubility of a solid in a liquid is a sensitive equilibrium that is influenced by several interconnected factors. Understanding these relationships is key to designing robust experiments and interpreting results accurately.

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship is fundamental and should be characterized by performing solubility measurements at several different temperatures (e.g., 25°C, 37°C, 50°C). The resulting data can be used to determine thermodynamic parameters such as the enthalpy and entropy of dissolution[4].

-

Solvent Properties: The polarity, hydrogen bonding capability, and molecular size of the solvent molecules are critical. A solvent that has similar intermolecular forces to the solute will generally be a better solvent, as predicted in Table 1.

-

Purity of Compound: Impurities in the 1-Chloro-2-(chloromethyl)naphthalene sample can significantly affect its measured solubility. It is imperative to use a highly purified and well-characterized sample for accurate measurements. Techniques like recrystallization or column chromatography should be employed to purify the starting material[5].

Logical Relationships Diagram

This diagram shows how various factors converge to determine the final solubility measurement.

Caption: Interrelated factors that determine the equilibrium solubility of a compound.

Conclusion

While direct, published solubility data for 1-Chloro-2-(chloromethyl)naphthalene is not currently available, a systematic approach combining theoretical prediction and rigorous experimental methodology can provide the necessary data for any research or development application. By understanding the physicochemical nature of the molecule, researchers can make informed predictions about its behavior. Following a detailed, self-validating protocol, such as the isothermal saturation method described herein, ensures the generation of high-quality, reproducible data. This guide provides the foundational knowledge and practical steps required to fully characterize the solubility profile of this important synthetic intermediate, thereby accelerating its application in science and industry.

References

-

Banedar, P. N. (2011). Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. Der Pharma Chemica, 3(1), 105-111. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-chloromethyl-. Retrieved from [Link]

- Jiménez, J. A., & Martínez, F. (2006). Thermodynamic Studies of Solubility for Naphthalene in 12 Solvents from 279 to 330 K. Journal of Solution Chemistry, 35(3), 335-352. (Note: A direct link to the full text was not provided, but the abstract is widely available on publisher sites).

-

Girel, K., et al. (2018). The study of the solubility of naphthalene diimides with various bulky flanking substituents in different solvents by UV–vis spectroscopy. Journal of Molecular Liquids, 269, 761-767. Retrieved from [Link]

-

Wang, Y., et al. (2019). Supporting Information: Determination and Correlation of the Solubility of Sodium Naphthalene-1,5-disulfonate in Five Pure Solvents. ACS Publications. Retrieved from [Link]

- Google Patents. (n.d.). CN101885667B - Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant.

-

Academia.edu. (n.d.). Effect of temperature and solvent on the solubility of naphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloromethylnaphthalene. Retrieved from [Link]

-

Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 1. Binary Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(1). Retrieved from [Link]

Sources

- 1. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 2. 1-Chloromethyl naphthalene | 86-52-2 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (DOC) TITLE: EFFECT OF TEMPERATURE AND SOLVENT ON THE SOLUBILITY OF NAPHTHALENE [academia.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Synthesis, Mechanisms, and Applications of Chloromethylated Naphthalene Derivatives

Executive Summary

Chloromethylated naphthalene derivatives—most notably 1-(chloromethyl)naphthalene (1-CMN) and 2-(chloromethyl)naphthalene (2-CMN)—are indispensable bifunctional building blocks in advanced organic synthesis[1]. The naphthalene core provides a rigid, highly lipophilic aromatic scaffold, while the benzylic chloromethyl group serves as a highly reactive electrophilic center. This technical guide provides an in-depth analysis of the mechanistic pathways, self-validating synthetic protocols, and downstream applications of these derivatives in drug discovery and macromolecular engineering.

Mechanistic Pathway: The Chloromethylation Reaction

The primary industrial and laboratory route to synthesize 1-CMN is the direct chloromethylation of naphthalene via an Electrophilic Aromatic Substitution (EAS) mechanism[1].

Causality in Reagent Selection: The reaction requires a formaldehyde source, hydrogen chloride, and an acidic catalyst. protocols strictly utilize paraformaldehyde rather than aqueous formaldehyde[2]. Introducing excess water into the system is detrimental; it prematurely hydrolyzes the highly reactive chloromethyl carbocation intermediate back into a hydroxymethyl group and deactivates Lewis acid catalysts (such as ZnCl₂). By using solid paraformaldehyde, the system depolymerizes in situ, maintaining a relatively anhydrous environment that drives the equilibrium toward the desired chlorinated product.

Reaction Dynamics:

-

Activation: Formaldehyde is protonated and reacts with HCl to generate the active electrophile, the chloromethyl cation ( [CH2Cl]+ ).

-

Electrophilic Attack: The electron-rich naphthalene ring attacks the electrophile. Regioselectivity heavily favors the 1-position ( α -position) because the resulting Wheland intermediate (sigma complex) preserves the aromatic resonance of the adjacent benzene ring more effectively than an attack at the 2-position.

-

Rearomatization: Rapid deprotonation restores aromaticity, yielding 1-CMN.

Figure 1: Electrophilic aromatic substitution mechanism for naphthalene chloromethylation.

Experimental Methodologies & Self-Validating Protocols

To ensure high yield and purity, researchers must strictly control mass transfer and thermal parameters. Below are two field-proven methodologies.

Protocol A: Classic Mixed-Acid Catalyzed Chloromethylation

This protocol utilizes a glacial acetic acid and phosphoric acid matrix to drive electrophile formation[2].

-

Step 1: Reagent Assembly. In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine 2.0 moles of naphthalene, 110 g of paraformaldehyde, 260 mL of glacial acetic acid, and 165 mL of 85% phosphoric acid.

-

Step 2: Acid Addition. Slowly add 362 mL (4.2 moles) of concentrated HCl.

-

Step 3: Thermal Activation. Heat the biphasic mixture to 80–85 °C with vigorous mechanical stirring for 6–8 hours.

-

Causality: Because the reaction occurs across an aqueous-organic interface, insufficient mixing leads to mass-transfer limitations, leaving unreacted naphthalene and drastically lowering the yield.

-

-

Step 4: Quenching & Phase Separation. Cool the mixture to 15 °C. Wash the organic layer with cold water, followed by cold 10% K2CO3 .

-

Causality: The K2CO3 wash is a critical self-validating step. It neutralizes residual acids and converts unreacted formaldehyde into water-soluble adducts. Failing to remove formaldehyde leads to explosive polymerization during distillation.

-

-

Step 5: Purification. Extract with ether, dry over anhydrous K2CO3 , and distill under reduced pressure (collecting the fraction at 128–133 °C / 5 mmHg).

-

Causality: 1-CMN is thermally sensitive. Distillation at atmospheric pressure causes thermal degradation and HCl elimination.

-

-

Validation (QC): Validate the product via 1H -NMR. A successful synthesis is confirmed by a sharp singlet at ~4.95 ppm, corresponding to the benzylic −CH2Cl protons.

Protocol B: Advanced Micellar / Phase-Transfer Catalysis (PTC)

Modern green-chemistry approaches utilize phase-transfer catalysts or micellar catalysis (e.g., ) to overcome biphasic limitations[3].

-

Step 1: Matrix Preparation. Mix naphthalene, paraformaldehyde, and a catalytic amount of a micellar surfactant (e.g., benzyl triethyl ammonium chloride) in a reactor.

-

Step 2: Reaction. Introduce a 42-43% HCl solution and heat to 70–75 °C for 4–6 hours.

-

Causality: The surfactant forms micelles that encapsulate the hydrophobic naphthalene, actively drawing the water-soluble [CH2Cl]+ electrophile into the micellar core. This lowers the activation energy, reduces the required reaction time, and improves regioselectivity against bis-chloromethylation[3].

-

-

Step 3: Isolation. Cool the mixture to induce crystallization in an alcohol solvent, filter, and dry. This bypasses the need for high-vacuum distillation.

Physicochemical & Spectroscopic Data

Understanding the physical properties of these derivatives is essential for downstream purification and formulation.

Table 1: Physicochemical Properties of Chloromethylated Naphthalenes

| Property | 1-(Chloromethyl)naphthalene[1] | 2-(Chloromethyl)naphthalene[4] |

| CAS Number | 86-52-2 | 2506-41-4 |

| Appearance | Colorless to pale yellow liquid/solid | Off-white to yellow crystalline solid |

| Melting Point | 32 °C | 47–50 °C |

| Boiling Point | 135–136 °C (at 0.798 kPa) | 155 °C (at 1.0 kPa) |

| Density | 1.18 g/mL (at 25 °C) | ~1.17 g/mL |

| Solubility | Soluble in ether, benzene, THF | Soluble in organic solvents |

| 1H -NMR (Benzylic) | ~4.95 ppm (singlet) | ~4.70 ppm (singlet) |

Applications in Drug Development & Materials Science

The utility of chloromethylated naphthalenes stems from the high susceptibility of the benzylic carbon to nucleophilic attack ( SN2 )[1].

Pharmaceutical & Drug Development

1-CMN is a cornerstone intermediate in medicinal chemistry[5]. It is heavily utilized in the synthesis of APIs such as Terbinafine (a broad-spectrum allylamine antifungal) and Nafronyl (a vasodilator)[5].

-

Causality: In these synthetic workflows, the chloromethyl group acts as an excellent leaving group for nucleophilic substitution with secondary amines. The bulky naphthalene ring dramatically enhances the lipophilicity of the resulting API, facilitating rapid cell membrane penetration and improving the drug's overall pharmacokinetic profile.

Advanced Materials and Polymer Science

Beyond small molecules, these derivatives are heavily utilized in macromolecular engineering:

-

Star-Shaped Molecules: 1-CMN is used to functionalize complex molecular architectures, creating with unique optoelectronic properties for organic electronics[6].

-

Polyazamacrocycles: Naphthalene pendant arms are grafted onto macrocyclic polyamines (e.g., cyclam derivatives) via N-alkylation with 1-CMN. These bulky, lipophilic groups provide steric hindrance that modulates the electron transfer properties of coordinated transition metals[7].

Figure 2: Downstream synthetic applications of 1-CMN in drug development and materials science.

Safety, Handling, and Environmental Considerations

Chloromethylated naphthalenes are potent lachrymators and vesicants [2].

-

Causality of Toxicity: The high electrophilic reactivity of the benzylic chloride means it readily alkylates nucleophilic residues (e.g., thiols and amines) on proteins within the skin and mucous membranes. This alkylation process releases HCl directly into the tissue, causing severe chemical burns and respiratory distress[1].

-

Handling: All operations must be conducted in a high-velocity fume hood. Heavy-duty nitrile or neoprene gloves are mandatory.

-

Storage: The compound must be stored in a cool, dry environment under an inert atmosphere (nitrogen or argon) to prevent slow degradation and hydrolysis triggered by atmospheric moisture[8].

References

-

Organic Syntheses. "Naphthalene, 1-chloromethyl." Organic Syntheses, Coll. Vol. 3, p.195 (1955).[Link]

-

Wang, Z.-M., et al. "An Efficient Procedure for Chloromethylation of Aromatic Hydrocarbons Catalyzed by PEG1000‐Dicationic Ionic Liquids in Aqueous Media." ResearchGate (2019).[Link]

-

Al-Smadi, et al. "An overview on synthetic strategies for the construction of star-shaped molecules." RSC Advances (2019).[Link]

-

MDPI. "Synthesis and X-ray Crystal Structure of Meso-5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane-1,8-di-(1-methylnaphthalene)." Molecules (2003).[Link]

-

Kessler Chemical. "1-Chloromethyl Naphthalene."[Link]

-

Axios Research. "2-(Chloromethyl)naphthalene - CAS - 2506-41-4." [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-(Chloromethyl)naphthalene - CAS - 2506-41-4 | Axios Research [axios-research.com]

- 5. kesslerchemical.com [kesslerchemical.com]

- 6. An overview on synthetic strategies for the construction of star-shaped molecules - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02749A [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. 1 Chloromethyl Naphthalene CAS 86-52-2 - Affordable Price & Premium Quality [mtchemtechindia.com]

Thermodynamic Stability and Reactivity Profiling of 1-Chloro-2-(chloromethyl)naphthalene: A Comprehensive Technical Guide

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The molecular architecture of 1-Chloro-2-(chloromethyl)naphthalene (CAS: 67197-78-8) presents a fascinating thermodynamic dichotomy. It features a highly stable, fully conjugated aromatic naphthalene core juxtaposed with a kinetically labile benzylic chloride. This structural duality makes it a highly valuable intermediate in the synthesis of complex polycyclic aromatic hydrocarbons (e.g., picene derivatives for organic field-effect transistors) and a potent accelerator in photopolymerization matrices .

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. Here, we will dissect the fundamental thermodynamic principles governing this molecule's stability, explain the causality behind its regioselective reactivity, and provide field-validated protocols for harnessing its potential in catalytic dearomatization and kinetic assays.

Structural Thermodynamics & The Bond Dichotomy

To understand the stability of 1-Chloro-2-(chloromethyl)naphthalene, one must analyze the distinct electronic environments of its two chlorine atoms.

The Aromatic Core vs. The Aliphatic Appendage

The naphthalene ring possesses a high resonance energy (approximately 61 kcal/mol), conferring immense thermodynamic stability to the molecular backbone. The chlorine atom at the C1 position is sp2 -hybridized. The lone electron pairs on this chlorine atom delocalize into the aromatic π -system, imparting partial double-bond character to the C-Cl bond. This significantly elevates its Bond Dissociation Energy (BDE) and renders it thermodynamically inert to mild nucleophilic attack.

Conversely, the chlorine at the 2-chloromethyl position is sp3 -hybridized. The thermodynamic driving force for the cleavage of this bond relies on the stability of the resulting intermediate. Upon heterolysis, the developing positive charge is stabilized by the adjacent naphthalene π -system (forming a benzylic carbocation). This dramatically lowers the activation energy for both SN1 and SN2 pathways, as well as oxidative addition by transition metals .

Overcoming Aromatic Stability: Catalytic Dearomatization

Aromatic compounds resist dearomatization due to the massive thermodynamic penalty of losing π -delocalization. However, palladium-catalyzed dearomatization of chloromethylnaphthalene derivatives successfully bypasses this thermodynamic wall via kinetic control.

Density Functional Theory (DFT) studies reveal that the reaction proceeds through an η3 -benzylpalladium intermediate. The reductive elimination step—where the actual dearomatization occurs—is driven by an intramolecular C-N or C-C coupling. The pathway via the η3 -exo-(naphthyl)methyl intermediate requires a free energy barrier of only 13.1 kcal/mol, whereas the η3 -endo pathway demands 37.8 kcal/mol . This massive kinetic difference allows researchers to selectively synthesize dearomatized alicyclic compounds without extreme thermal forcing.

Caption: Energy landscape and kinetic control in the Pd-catalyzed dearomatization pathway.

Quantitative Data: Thermodynamic and Kinetic Parameters

The following tables summarize the critical thermodynamic and kinetic data that dictate the handling and reactivity of 1-Chloro-2-(chloromethyl)naphthalene.

Table 1: Comparative Bond Dissociation and Stability Metrics

| Structural Feature | Bond Type | Hybridization | Est. BDE (kcal/mol) | Reactivity Profile |

| C1-Chloride | Aromatic C-Cl | sp2 | ~96.0 | Inert under mild conditions; requires harsh cross-coupling. |

| C2-Chloromethyl | Benzylic C-Cl | sp3 | ~68.5 | Highly labile; susceptible to SN1 , SN2 , and oxidative addition. |

| Naphthalene Core | Aromatic π -system | sp2 | N/A (Resonance: 61) | High thermodynamic stability; resists cycloadditions. |

Table 2: Free Energy Barriers in Pd-Catalyzed Dearomatization [4]

| Mechanistic Pathway | Intermediate Geometry | Activation Free Energy ( ΔG‡ ) | Outcome |

| Exo-Coupling | η3 -exo-(naphthyl)methyl | 13.1 kcal/mol | Kinetically favored; rapid product formation. |

| Endo-Coupling | η3 -endo-(naphthyl)methyl | 37.8 kcal/mol | Kinetically forbidden at standard temperatures. |

| 1,5-Prototropic Shift | Rearrangement to Aromatic | < 10.0 kcal/mol | Thermodynamically driven rearomatization (side-reaction). |

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . By incorporating internal standards and mass-balance checks, these workflows inherently verify the thermodynamic stability and kinetic conversion rates during experimentation.

Protocol A: Thermodynamic Degradation and Solvolysis Assay

Purpose: To quantify the solvolytic degradation rate of the chloromethyl group while confirming the stability of the aromatic chloride.

-

Solution Preparation: Dissolve 100 mg of 1-Chloro-2-(chloromethyl)naphthalene in 10 mL of anhydrous Acetonitrile (HPLC grade).

-

Internal Standard Integration: Add 50 mg of Biphenyl as an internal standard. Causality: Biphenyl is thermodynamically inert under these conditions, providing a fixed baseline to calculate absolute mass balance and rule out polymerization.

-

Solvolysis Initiation: Transfer 1 mL of the stock solution to a thermostated vial at 40°C. Add 1 mL of a 1:1 Methanol/Water mixture to initiate solvolysis.

-

Kinetic Sampling: Extract 50 μ L aliquots at t=0,15,30,60, and 120 minutes. Immediately quench each aliquot in 500 μ L of cold (-20°C) hexane to halt the reaction.

-

HPLC-UV Analysis: Analyze via Reverse-Phase HPLC (C18 column, 254 nm detection).

-

Validation Check: Plot the sum of the remaining starting material and the solvolysis product (1-chloro-2-(hydroxymethyl)naphthalene) against the Biphenyl standard. A constant total mass confirms that no unseen thermal degradation or radical polymerization has occurred.

Protocol B: Palladium-Catalyzed Dearomatization Workflow

Purpose: To execute the kinetically controlled dearomatization while avoiding the thermodynamically favored rearomatization (1,5-prototropic shift).

-

Inert Atmosphere Setup: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Causality: Oxygen and moisture will prematurely oxidize the Pd(0) catalyst, halting the oxidative addition step.

-

Reagent Loading: Add 1.0 equivalent of 1-Chloro-2-(chloromethyl)naphthalene, 1.2 equivalents of the cyclic amine nucleophile (e.g., morpholine), and 2.0 equivalents of Cs2CO3 (base).

-

Catalyst Introduction: Introduce 5 mol% of Pd2(dba)3 and 10 mol% of a sterically demanding monophosphine ligand. Causality: Monophosphine ligands are computationally proven to be catalytically more active than bisphosphine complexes for this specific oxidative addition .

-

Thermal Incubation: Inject 5 mL of anhydrous Toluene. Heat strictly to 70°C. Causality: Temperatures above 100°C provide enough thermal energy to overcome the activation barrier for the 1,5-prototropic shift, leading to unwanted rearomatized side-products.

-

Quench and Purify: After 4 hours, cool to room temperature, filter through a short pad of Celite to remove the palladium black, and concentrate under reduced pressure for NMR analysis.

Caption: Self-validating experimental workflow for kinetic assays and dearomatization.

Conclusion

The utility of 1-Chloro-2-(chloromethyl)naphthalene lies entirely in its thermodynamic asymmetry. By understanding the stark contrast in bond dissociation energies between its aromatic and aliphatic chlorides, researchers can precisely tune reaction conditions to favor specific kinetic pathways. Whether utilized as a robust photoinitiator accelerator or as a substrate for complex dearomatized scaffolds, mastering the energetic landscape of this molecule is paramount for successful application development.

References

-

Picene and PTCDI based solution processable ambipolar OFETs Scientific Reports / National Center for Biotechnology Information (NCBI) URL:[Link]

- Acylphosphine oxide compounds (US Patent 4324744A)

-

DFT Studies on the Palladium-Catalyzed Dearomatization Reaction between Chloromethylnaphthalene and the Cyclic Amine Morpholine Organometallics (ACS Publications) URL:[Link]

-

Theoretical Study on the Mechanism of Palladium-Catalyzed Dearomatization Reaction of Chloromethylnaphthalene Organometallics (ACS Publications) URL:[Link]

Electronic effects of chlorine substitution on naphthalene rings

An In-depth Technical Guide: Electronic Effects of Chlorine Substitution on Naphthalene Rings: A Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of chlorine substitution on the naphthalene ring system. It is intended for researchers, scientists, and drug development professionals who utilize chlorinated naphthalenes as intermediates or as core scaffolds in medicinal chemistry. This document moves beyond a theoretical overview to offer field-proven insights into how the interplay between inductive and resonance effects of chlorine governs the reactivity, spectroscopic properties, and, ultimately, the synthetic utility of these compounds. We will explore the nuanced differences between substitution at the α- and β-positions, the consequences for electrophilic and nucleophilic aromatic substitution reactions, and the quantitative assessment of these effects using linear free-energy relationships. Detailed experimental protocols and data visualizations are provided to bridge theory with practical laboratory application.

The Dichotomy of Chlorine's Electronic Influence

The introduction of a chlorine atom onto an aromatic system, such as naphthalene, creates a fascinating electronic dichotomy. Chlorine is more electronegative than carbon, leading to a polarization of the C-Cl sigma bond and the withdrawal of electron density from the ring. This is known as the negative inductive effect (-I) . Concurrently, the lone pair electrons on the chlorine atom can be delocalized into the π-system of the naphthalene ring, donating electron density. This is the positive resonance (or mesomeric) effect (+R) .[1][2]

The critical takeaway for any synthetic chemist is that for halogens, the inductive effect is stronger than the resonance effect.[1][3] This results in a net withdrawal of electron density, making the chloronaphthalene ring less reactive towards electrophilic attack than unsubstituted naphthalene. This overall deactivating nature is a direct consequence of the -I effect destabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during electrophilic substitution.[3]

However, the orientation of incoming electrophiles is controlled by the weaker, yet decisive, +R effect.[1] The resonance donation of electrons preferentially increases the electron density at specific positions, thereby directing electrophilic attack to those sites.

Positional Isomerism: The α- vs. β-Naphthyl System

Unlike benzene, the naphthalene ring system has two distinct positions for monosubstitution: C1 (α) and C2 (β). The electronic consequences of chlorine substitution are highly dependent on this placement.

-

α-Substitution (1-Chloronaphthalene): Electrophilic attack on unsubstituted naphthalene preferentially occurs at the α-position. This is because the resulting carbocation intermediate is more stable, with resonance structures that preserve the aromaticity of the adjacent benzene ring.[4] When chlorine is at the C1 position, its electronic effects modulate the reactivity of the entire fused ring system.

-

β-Substitution (2-Chloronaphthalene): While less favored in direct electrophilic substitution on naphthalene, the β-position is a common substitution site in functionalized naphthalenes. The electronic influence of a chlorine atom at C2 differs from that at C1, leading to different patterns of reactivity and spectroscopic properties.

The structural distinctions are subtle but significant. For instance, high-resolution microwave spectroscopy has revealed that chlorine substitution slightly shortens the adjacent C1-C9 bond and opens the C9-C1-C2 angle compared to naphthalene, a direct result of these electronic perturbations.[5][6]

Impact on Chemical Reactivity

The dual electronic nature of chlorine directly governs the reaction pathways and outcomes for chloronaphthalenes. Understanding this is paramount for designing synthetic routes.

Electrophilic Aromatic Substitution (EAS)

As established, the chlorine atom deactivates the naphthalene ring towards EAS. However, naphthalene itself is significantly more reactive than benzene, so reactions like chlorination and bromination can often proceed even without a Lewis acid catalyst.[7][8]

The directing effect of the chlorine substituent is key. The +R effect increases electron density at the positions ortho and para to the C-Cl bond. In 1-chloronaphthalene, this directs incoming electrophiles primarily to the C4 (para) and C2 (ortho) positions. The attack at C4 is generally favored due to reduced steric hindrance from the peri-hydrogen at C8.

The chlorination of naphthalene itself serves as a prime example. The reaction readily produces 1-chloronaphthalene, and further chlorination yields a mixture of dichloro- and trichloronaphthalenes.[9]

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing inductive (-I) effect of chlorine makes the carbon atom to which it is attached electrophilic and susceptible to attack by nucleophiles. This effect is magnified when other strong electron-withdrawing groups (such as -NO₂) are present on the ring, positioned to stabilize the resulting negative charge.[10]

The SNAr mechanism is a two-step addition-elimination process. The nucleophile first attacks the carbon bearing the chlorine, forming a resonance-stabilized carbanion known as a Meisenheimer complex . The aromaticity is then restored by the elimination of the chloride ion.[10]

This reaction is foundational in drug development for modifying scaffolds. For example, 2-chloro-6-nitronaphthalene is an ideal substrate for synthesizing a diverse range of 2-substituted-6-nitronaphthalene derivatives, which are valuable intermediates for anticancer agents and fluorescent probes.[10]

It is also important to consider the relative reactivity of halogens. The carbon-halogen bond strength is a key factor. Generally, the C-Br bond is weaker than the C-Cl bond, making brominated naphthalenes more reactive in transformations where C-X bond cleavage is rate-determining, such as SNAr and many cross-coupling reactions.[11]

Quantitative Analysis: The Hammett Equation

To move from a qualitative to a quantitative understanding, we can employ linear free-energy relationships like the Hammett equation.[12] This equation (log(k/k₀) = σρ) correlates the rates (k) of reactions of substituted aromatic compounds with a substituent constant (σ) and a reaction constant (ρ). The σ value quantifies the electronic effect of a particular substituent.

Studies on the saponification of substituted methyl 2-naphthoates have demonstrated that the Hammett equation applies with high precision to the naphthalene system.[13][14] This allows for the quantitative comparison of chlorine's electronic effect with other substituents.

Table 1: Hammett Substituent Constants (σ) for Chlorine

| Substituent Position | σ Value | Interpretation | Reference |

| 6-Chloro (on 2-naphthoate) | +0.24 | Electron-withdrawing | [14] |

| 7-Chloro (on 2-naphthoate) | +0.36 | Stronger electron-withdrawal | [14] |

| para (in benzene) | +0.23 | For comparison | [12] |

| meta (in benzene) | +0.37 | For comparison | [12] |

Note: Data is for the saponification of methyl naphthoates. The positive σ values confirm the net electron-withdrawing character of chlorine.

The reaction constant, ρ, provides insight into the charge development in the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. For the saponification of methyl 2-naphthoates, the ρ value is positive, which is consistent with the buildup of negative charge in the transition state of the reaction, a process that is stabilized by electron-withdrawing substituents like chlorine.[15]

Spectroscopic Signatures

Chlorine substitution leaves a distinct footprint on the spectroscopic properties of the naphthalene ring.

-

NMR Spectroscopy: The electronegative chlorine atom deshields adjacent protons and carbons, causing them to resonate at a higher frequency (downfield shift) in ¹H and ¹³C NMR spectra. The magnitude of this shift diminishes with distance from the chlorine atom. This predictable effect is a powerful tool for structure elucidation.

-

IR Spectroscopy: The C-Cl bond has a characteristic stretching vibration in the fingerprint region of the IR spectrum, typically between 850 and 550 cm⁻¹.

-

Mass Spectrometry: The presence of chlorine is readily identified in mass spectrometry due to its isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak (M), providing unambiguous evidence for a single chlorine atom in the molecule.

Table 2: Selected Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight | ¹³C NMR (Selected Shifts) | Key MS Fragment (Isotopic Pattern) | Reference |

| 1-Chloronaphthalene | C₁₀H₇Cl | 162.62 g/mol | C1: ~131 ppm, C2: ~126 ppm | m/z 162/164 (3:1) | [9][16] |

| 2-Chloronaphthalene | C₁₀H₇Cl | 162.62 g/mol | C1: ~128 ppm, C2: ~133 ppm | m/z 162/164 (3:1) | [17][18] |

Experimental Protocols

The following protocols are generalized methodologies based on established procedures. They should be optimized for specific substrates and scales.

Protocol: Electrophilic Chlorination of Naphthalene

This protocol describes the direct chlorination of naphthalene to form primarily 1-chloronaphthalene.

Objective: To synthesize 1-chloronaphthalene via electrophilic aromatic substitution.

Materials:

-

Naphthalene

-

Chlorine gas (or a suitable source like sulfuryl chloride, SO₂Cl₂)

-

Anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) (optional, as the reaction can proceed without a catalyst)[7][8]

-

An inert solvent (e.g., carbon tetrachloride or dichloromethane)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for reactions under an inert atmosphere

Procedure:

-

Dissolve naphthalene in the chosen inert solvent in a round-bottom flask equipped with a magnetic stirrer and a gas inlet/outlet.

-

If using a catalyst, add a catalytic amount of anhydrous FeCl₃.[19]

-

Slowly bubble chlorine gas through the solution at room temperature, or add SO₂Cl₂ dropwise. Monitor the reaction by TLC or GC to observe the consumption of naphthalene and the formation of 1-chloronaphthalene.

-

Upon completion, stop the flow of chlorine and purge the system with nitrogen to remove any excess dissolved gas.

-

Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any HCl formed, followed by a wash with water.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to isolate 1-chloronaphthalene.[9]

Protocol: Nucleophilic Aromatic Substitution (SNAr) on an Activated Chloronaphthalene

This protocol describes the reaction of an activated chloronaphthalene with an amine nucleophile.

Objective: To synthesize a 2-amino-6-nitronaphthalene derivative.[10]

Materials:

-

2-Chloro-6-nitronaphthalene (1.0 eq)

-

Substituted aniline or other amine nucleophile (1.2 eq)

-

Triethylamine or another suitable base (1.5 eq)

-

Anhydrous DMSO or DMF

-

Standard glassware for heating under a nitrogen atmosphere

-

TLC plates for reaction monitoring

-

Ice-cold water

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-6-nitronaphthalene in anhydrous DMSO or DMF to a concentration of approximately 0.2 M.

-

Add the amine nucleophile followed by the base to the solution.

-

Heat the reaction mixture to 80-100°C under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).

-

Once complete, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of ice-cold water while stirring vigorously. The product will typically precipitate out.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Conclusion and Field Perspective

For the medicinal chemist, the electronic effects of chlorine on a naphthalene scaffold are not merely an academic curiosity; they are fundamental design parameters. The net electron-withdrawing character influences the pKa of nearby functional groups and can impact binding interactions with biological targets. Furthermore, the introduction of a C-Cl bond significantly increases the lipophilicity of the molecule, which alters its ADME (absorption, distribution, metabolism, and excretion) properties.[20][21] The C-Cl bond can also serve as a metabolic "soft spot" or, conversely, a blocking group to prevent metabolism at a specific site.

In synthesis, the principles outlined here dictate strategy. The deactivating nature of chlorine must be accounted for in multi-step syntheses involving EAS. Conversely, the ability of chlorine to act as a leaving group in SNAr reactions, especially when activated by other substituents, provides a powerful handle for diversification and late-stage functionalization, a critical capability in modern drug discovery. By mastering these electronic principles, researchers can more effectively leverage the chlorinated naphthalene scaffold to build novel and effective therapeutic agents.

References

- Benchchem. An In-Depth Technical Guide to the Synthesis of 1,2,5-Trichloronaphthalene. [URL: https://www.benchchem.com/product/b101689]

- MDPI. Quantum Chemical and Kinetic Study on Polychlorinated Naphthalene Formation from 3-Chlorophenol Precursor. [URL: https://www.mdpi.com/1422-0067/16/9/20620]

- PubMed. Quantum Chemical and Kinetic Study on Polychlorinated Naphthalene Formation from 3-Chlorophenol Precursor. [URL: https://pubmed.ncbi.nlm.nih.gov/26334057/]

- Wikipedia. 1-Chloronaphthalene. [URL: https://en.wikipedia.org/wiki/1-Chloronaphthalene]

- Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-nitronaphthalene. [URL: https://www.benchchem.com/product/B1062058]

- Academia.edu. Reaction of 1-halonaphthalenes with nucleophiles by the SRN1 mechanism of aromatic substitution. [URL: https://www.academia.

- Benchchem. A Comparative Analysis of Reactivity: Brominated vs. Chlorinated Naphthalene Derivatives. [URL: https://www.benchchem.

- Benchchem. Technical Guide: Synthesis, Properties, and Applications of Chloromethylated Naphthalene Derivatives in Drug Discovery. [URL: https://www.benchchem.com/product/B801538]

- ConnectSci. Substituent effects in naphthalene. III. Saponification of 6- and 7-substituted Methyl 2-naphthoates and application of the Hammett equation. [URL: https://connect.csiro.au/products/australian-journal-of-chemistry/paper/CH9660221]

- Google Patents. Preparation of chlorinated naphthalenes. [URL: https://patents.google.

- ACS Publications. Electrophilic Chlorination of Naphthalene in Combustion Flue Gas. [URL: https://pubs.acs.org/doi/10.1021/acs.est.9b00808]

- AIP Publishing. Theoretical Considerations Concerning Hammett's Equation. II. Calculation of σ‐Values for Toluene and Naphthalene. [URL: https://pubs.aip.

- PubChem. 2-Chloronaphthalene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloronaphthalene]

- Taylor & Francis Online. A review on occurrence and analytical procedures for the evaluation of polychlorinated naphthalenes in human and environmental matrices. [URL: https://www.tandfonline.com/doi/full/10.1080/10408347.2020.1820464]

- Allen. Although chlorine is an electron withdrawing group, yet it is ortho-, para-directing in electrophilic aromatic substitution reaction. Why? [URL: https://www.allen.ac.

- ResearchGate. Substituent effects in naphthalene. III. Saponification of 6- and 7-substituted Methyl 2-naphthoates and application of the Hammett equation. [URL: https://www.researchgate.

- Scribd. Synthesis of 1-Chloronaphthalene. [URL: https://www.scribd.com/document/360256247/sintesis-de-1-cloronaftaleno]

- ResearchGate. Results of the nucleophilic substitution of chlorine in... [URL: https://www.researchgate.net/publication/232014099_Results_of_the_nucleophilic_substitution_of_chlorine_in_1-benzthiazol-2-ylazonaphthalenes_and_8-benzthiazol-2-ylazoquinolines]

- Brainly.in. explain electrophilic substitution reaction of naphthalene with example. [URL: https://brainly.in/question/7440306]

- Widening knowledge horizons on legacy POPs: Chlorinated Paraffins and Polychlorinated Naphthalenes. [URL: https://www.researchgate.

- Journal of the Chemical Society C: Organic. Aromatic substitutions with rearrangements. Part I. Products of the chlorination of 1-naphthol and some related compounds. [URL: https://pubs.rsc.org/en/content/articlelanding/1967/j3/j39670001222]

- YouTube. Chemical Properties of naphthalene || Electrophilic Substitution Reactions (ESR) || Dr. Bharat Baria. [URL: https://www.youtube.

- Wikipedia. Hammett equation. [URL: https://en.wikipedia.

- Sigma-Aldrich. 1-Chloronaphthalene for synthesis. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/c51803]

- Filo. What is the product when naphthalene reacts with Cl_2 in the pr.. [URL: https://www.filo.com/chemistry/organic-chemistry/hydrocarbons/what-is-the-product-when-naphthalene-reacts-with-cl2-in-the-presence-of-fecl3-what-is-the-product-when-naphthalene-reacts-with-cl2-in-the-presence-of-fecl3]

- IRIS. CHLORINATED NAPHTHALENES. [URL: https://iris.epa.

- Wiley Online Library. Accurate Experimental Structure of 1‐Chloronaphthalene. [URL: https://onlinelibrary.wiley.com/doi/10.1002/cphc.202400072]

- Doc Brown's Chemistry. Electrophilic substitution ring halogenation mechanism of benzene... [URL: https://www.docbrown.info/page07/ASA2arenes2.htm]

- PubChem. 1-Chloronaphthalene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloronaphthalene]

- ResearchGate. Accurate Experimental Structure of 1‐Chloronaphthalene. [URL: https://www.researchgate.net/publication/378857444_Accurate_Experimental_Structure_of_1-Chloronaphthalene]

- NIST WebBook. Naphthalene, 2-chloro-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C91587&Type=IR-SPEC&Index=1]

- UVaDOC Principal. Accurate Experimental Structure of 1‐Chloronaphthalene. [URL: https://uvadoc.uva.es/handle/10324/67104]

- PMC. Quantum Chemical and Kinetic Study on Polychlorinated Naphthalene Formation from 3-Chlorophenol Precursor. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4588142/]

- RSC Publishing. Aromatic nucleophilic substitution reactions of 1-dialkylamino-2,4-dinitronaphthalene with primary or secondary amines in organic solvents. [URL: https://pubs.rsc.org/en/content/articlelanding/1971/j2/j29710002127]

- MDPI. Linear Stepwise Synthesis of 2-(Naphthalen-1-yl)-2,3,5,6-tetrahydro-1H-isoquinolino[8,1,2-hij]quinazoline: A Novel Fused Heteroaromatic Framework. [URL: https://www.mdpi.com/1420-3049/29/5/1129]

- Pharmacy 180. Hammett Equation - Mechanisms of Organic Reactions. [URL: https://pharmaxchange.

- ACS Publications. Ultrafast Intersystem Crossing in 1-Nitronaphthalene. An Experimental and Computational Study. [URL: https://pubs.acs.org/doi/10.1021/jp075422w]

- International Journal of Pharmaceutical Sciences. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [URL: https://www.ijpsonline.com/articles/naphthalene-a-multidimensional-scaffold-in-medicinal-chemistry-with-promising-antimicrobial-potential.pdf]

- Quora. Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why? [URL: https://www.quora.

- Vedantu. Although chlorine is an electron withdrawing group class 11 chemistry CBSE. [URL: https://www.vedantu.com/question-answer/although-chlorine-is-an-electron-withdrawing-class-11-chemistry-cbse-5f50b23005d4a44d331901a1]

- ResearchGate. Electrophilic Chlorination of Naphthalene in Combustion Flue Gas. [URL: https://www.researchgate.net/publication/331818222_Electrophilic_Chlorination_of_Naphthalene_in_Combustion_Flue_Gas]

- PubMed. Electrophilic Chlorination of Naphthalene in Combustion Flue Gas. [URL: https://pubmed.ncbi.nlm.nih.gov/30947230/]

- ResearchGate. Extensive Chlorination of Methylnaphthalenes, Friedel-Crafts Alkylation of Pentachlorobenzene by Heptachloro(chloromethyl) naphthalenes, and Related Results. [URL: https://www.researchgate.

- RSC Publishing. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra01452a]

- Brainly.in. Chlorination of Naphthalene takes place mainly at alpha position. Why ? Explain.? [URL: https://brainly.in/question/2653738]

- The Pennsylvania State University. 8.6 Substituent Effects in Electrophilic Substitutions. [URL: https://openstax.psu.edu/chem310/chapter/8-6-substituent-effects-in-electrophilic-substitutions/]

- INCHEM. CHLORINATED NAPHTHALENES (CICAD 34, 2001). [URL: https://www.inchem.org/documents/cicads/cicads/cicad34.htm]

- ResearchGate. Comprehensive Study of Polychlorinated Naphthalene Compounds in Materials and Products: Review. [URL: https://www.researchgate.

Sources

- 1. allen.in [allen.in]

- 2. quora.com [quora.com]

- 3. Although chlorine is an electron withdrawing group class 11 chemistry CBSE [vedantu.com]

- 4. brainly.in [brainly.in]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. brainly.in [brainly.in]

- 8. m.youtube.com [m.youtube.com]

- 9. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Hammett equation - Wikipedia [en.wikipedia.org]

- 13. connectsci.au [connectsci.au]

- 14. researchgate.net [researchgate.net]

- 15. pharmacy180.com [pharmacy180.com]

- 16. 1-Chloronaphthalene | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Naphthalene, 2-chloro- [webbook.nist.gov]

- 19. Question: What is the product when naphthalene reacts with Cl_2 in the pr.. [askfilo.com]

- 20. tandfonline.com [tandfonline.com]

- 21. DSpace [iris.who.int]

Potential pharmaceutical applications of 1-Chloro-2-(chloromethyl)naphthalene intermediates

An In-Depth Technical Guide to Synthetic Workflows and Pharmacological Applications

Executive Summary

As a Senior Application Scientist, I frequently evaluate chemical building blocks that offer both high synthetic reactivity and long-term structural stability. While 1-(chloromethyl)naphthalene is a well-documented and highly versatile intermediate in medicinal chemistry, the introduction of a chlorine atom at the C1 position to form 1-Chloro-2-(chloromethyl)naphthalene (CAS: 67197-78-8) creates a bifunctional scaffold with profound implications for drug development. This compound provides true orthogonal reactivity: a highly electrophilic benzylic chloromethyl group primed for immediate nucleophilic substitution, paired with an aryl chloride that remains inert under standard conditions but can be activated later via transition-metal catalysis[1].

Physicochemical Profile and Orthogonal Reactivity

Understanding the physicochemical properties of 1-Chloro-2-(chloromethyl)naphthalene is critical for predicting its behavior in both synthetic workflows and biological systems. The C1-chloro substitution sterically shields the naphthalene ring and significantly increases the lipophilicity of downstream active pharmaceutical ingredients (APIs), which is a critical parameter for cellular permeability.

Table 1: Physicochemical Properties of 1-Chloro-2-(chloromethyl)naphthalene

| Property | Value / Description |

| Chemical Name | 1-Chloro-2-(chloromethyl)naphthalene |

| CAS Number | 67197-78-8[2] |

| Molecular Formula | C11H8Cl2 |

| Molecular Weight | 211.09 g/mol |

| Predicted LogP | ~4.2 |

| Reactivity Profile | Bifunctional (Aliphatic

SN2

|

| Primary Utility | Precursor for N-alkylation, cyanation, and thiolation[3] |

Core Pharmaceutical Applications

3.1. Development of Next-Generation Antifungal Agents

The naphthalene pharmacophore is a cornerstone in the development of allylamine antifungals (e.g., Naftifine, Terbinafine), which function by inhibiting the enzyme squalene epoxidase[3]. Utilizing 1-Chloro-2-(chloromethyl)naphthalene as the starting material yields 1-chloro-substituted allylamines. The causality behind selecting this specific halogenated intermediate is twofold:

-

Metabolic Stability : The C1 position of the naphthalene ring is a common site for Cytochrome P450-mediated oxidation. Halogenation at this exact site blocks metabolic degradation, significantly increasing the drug's half-life.

-

Target Affinity : The electron-withdrawing nature of the chlorine atom alters the electrostatic potential of the aromatic system, enhancing pi-pi stacking and introducing halogen bonding within the hydrophobic pocket of the target enzyme.

3.2. Bifunctional Scaffolds for Oncology and CNS Targets

In oncology, targeted kinase inhibitors frequently require complex, multi-ring systems. The orthogonal reactivity of this intermediate allows medicinal chemists to first attach a targeting moiety via the chloromethyl group. Subsequently, a palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling can be performed at the aryl chloride position to append a biaryl axis—a structural motif critical for allosteric kinase inhibitors[1].

Mechanistic Workflows and Pathway Visualization

The following diagrams map the logical progression from raw intermediate to pharmacological effect.

Synthetic workflow demonstrating the orthogonal reactivity of 1-Chloro-2-(chloromethyl)naphthalene.

Pharmacological mechanism of 1-C-2-CMN derived allylamines inhibiting ergosterol biosynthesis.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The choice of reagents is deliberately calibrated to maximize yield while preventing side reactions.

Protocol A: Selective N-Alkylation (Synthesis of Allylamine Precursors)

Objective : Synthesize a secondary/tertiary amine API precursor via nucleophilic substitution of the chloromethyl group, leaving the aryl chloride completely intact. Causality & Design : We utilize Potassium Carbonate ( K2CO3 ) as a mild, insoluble base in Acetonitrile (MeCN). A stronger base (like NaH) could lead to unwanted elimination or degradation, while K2CO3 effectively scavenges the HCl generated during the reaction without over-activating the amine, thus preventing unwanted over-alkylation[3].

Step-by-Step Workflow :

-

Preparation : In an oven-dried round-bottom flask under an N2 atmosphere, dissolve 1.0 equivalent of 1-Chloro-2-(chloromethyl)naphthalene in anhydrous MeCN (0.2 M concentration).

-

Reagent Addition : Add 1.2 equivalents of the target primary/secondary amine, followed by 2.0 equivalents of finely powdered, anhydrous K2CO3 .

-

Reaction Execution : Heat the suspension to 70°C and stir for 4–6 hours. In-Process Control: Monitor via TLC (Hexanes/EtOAc 8:2) until the complete disappearance of the starting material spot (UV active).

-

Quenching & Extraction : Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification : Redissolve the crude residue in Ethyl Acetate, wash with saturated aqueous NaHCO3 , followed by brine. Dry over anhydrous Na2SO4 . Purify via flash column chromatography to isolate the pure N-alkylated intermediate.

Protocol B: Phase-Transfer Catalyzed Cyanation (Synthesis of Acetonitrile Derivatives)

Objective : Convert the chloromethyl group to an acetonitrile derivative, a critical precursor for non-steroidal anti-inflammatory drugs (NSAIDs) or specific receptor modulators[4]. Causality & Design : Sodium Cyanide (NaCN) is highly soluble in water but insoluble in organic solvents, whereas our naphthalene intermediate is strictly organic-soluble. We employ Tetrabutylammonium bromide (TBAB) as a Phase-Transfer Catalyst (PTC). TBAB shuttles the cyanide anion into the organic phase, enabling a rapid SN2 reaction at mild temperatures, preventing the hydrolysis of the chloromethyl group that typically occurs at high temperatures in aqueous conditions[4].

Step-by-Step Workflow :

-

Biphasic Setup : Dissolve 1.0 eq of 1-Chloro-2-(chloromethyl)naphthalene in Toluene (0.3 M). In a separate flask, prepare a 2.0 M aqueous solution containing 1.5 eq of NaCN.

-

Catalysis : Add 0.05 eq of TBAB to the organic layer.

-

Reaction Execution : Combine the two phases and stir vigorously (1000 rpm) at 60°C for 3 hours. (Safety Note: Ensure the reaction is conducted in a highly efficient fume hood due to the toxicity of cyanides).

-

Workup : Cool the biphasic mixture. Separate the organic layer. Wash the aqueous layer once with Toluene.

-

Decontamination : Wash the combined organic layers with a 10% Sodium Hypochlorite (bleach) solution to neutralize any residual cyanide, followed by a brine wash.

-

Isolation : Dry the organic layer over MgSO4 , filter, and concentrate to yield the 1-chloro-2-naphthaleneacetonitrile intermediate, ready for subsequent hydrolysis or reduction.

Conclusion

1-Chloro-2-(chloromethyl)naphthalene represents a highly versatile, structurally robust building block in modern medicinal chemistry. By leveraging its orthogonal reactivity, drug development professionals can rapidly assemble complex pharmacophores with enhanced metabolic stability and target affinity. The self-validating protocols provided ensure that these synthetic pathways can be seamlessly integrated into high-throughput discovery workflows.

References

-

Benchchem - Technical Guide: Synthesis, Properties, and Applications of Chloromethylated Naphthalene Derivatives in Drug Discovery. Retrieved from: 3

-

MolCore - 67197-78-8 | 1-Chloro-2-(chloromethyl)naphthalene. Retrieved from: 2

-

Google Patents (US4324744A) - Acylphosphine oxide compounds. Retrieved from: 1

-

Google Patents (CN101885667B) - Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant. Retrieved from:4

Sources

- 1. US4324744A - Acylphosphine oxide compounds - Google Patents [patents.google.com]

- 2. molcore.com [molcore.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN101885667B - Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant - Google Patents [patents.google.com]

Advanced Synthesis Pathways for 1,2-Disubstituted Naphthalene Scaffolds: A Technical Guide

Executive Summary: The Regiocontrol Imperative

1,2-Disubstituted naphthalenes are privileged structural motifs in organic electronics, advanced fluorophores, and active pharmaceutical ingredients (APIs). Traditionally, functionalizing the naphthalene core relies on electrophilic aromatic substitution. However, this approach is fundamentally flawed for complex drug development because the regioselectivity is dictated—and often confounded—by the electronic directing effects of pre-existing functional groups[1].

To achieve absolute regiocontrol and bypass statistical mixtures of isomers, modern synthetic paradigms have shifted toward de novo ring construction and catalytic ring-expansion strategies. This whitepaper details three field-proven, highly regioselective methodologies, explaining the mechanistic causality behind each approach and providing self-validating experimental protocols for immediate laboratory implementation.

Mechanistic Paradigms & Causality

Paradigm A: Electrophilic 6-endo-dig Cyclization of Alkynes

Developed extensively by Larock and colleagues, this method constructs the naphthalene ring by cyclizing arene-containing propargylic alcohols[2].

The Causality: The reaction is driven by the activation of the alkyne via a halogen electrophile (ICl, I 2 , or Br 2 ). The electrophile forms a highly reactive halonium ion intermediate. The spatial proximity of the electron-rich arene forces a 6-endo-dig intramolecular nucleophilic attack[3]. Subsequent dehydration restores aromaticity, yielding a 1-halo-2-substituted naphthalene. The choice of electrophile directly dictates the reaction kinetics: Iodine monochloride (ICl) is highly polarized, making it a superior electrophile that drives the reaction to completion in minutes at room temperature, whereas N-Bromosuccinimide (NBS) requires thermal activation[4].

Caption: Electrophilic 6-endo-dig cyclization pathway for 1,2-disubstituted naphthalenes.

Paradigm B: Catalytic Ring-Expansion Rearrangement

Pioneered by Liu and co-workers, this approach utilizes readily available indenones to generate highly hindered 1,2-disubstituted naphthalenes, including tri-ortho-substituted biaryls[5].

The Causality: The addition of an organometallic reagent to an indenone yields an indenol. When treated with trimethylsilyldiazomethane (TMSCHN 2 ), a carbene is generated. The carbene undergoes cyclopropanation with the indenol double bond, forming a highly strained benzobenzvalene intermediate[5]. The thermodynamic instability of this bridged system acts as the driving force for a catalytic ring-expansion rearrangement, relieving the ring strain to form the fully aromatic, thermodynamically stable naphthalene core[5].

Caption: Catalytic ring-expansion rearrangement of indenones to naphthalenes.

Paradigm C: Rhenium-Catalyzed Regioselective Synthesis

Umeda et al. demonstrated that Rhenium complexes can catalyze the direct coupling of alkynes with phenylacetaldehyde dimethylacetal[6].

The Causality: The Re catalyst preferentially coordinates to the alkyne, activating it toward nucleophilic attack by the enol ether derived from the acetal. The steric bulk of the Rhenium coordination sphere strictly controls the geometry of the transition state, ensuring that the cyclization occurs exclusively to yield the 1,2-substitution pattern, effectively suppressing the formation of 1,3- or 1,4-isomers[6].

Comparative Data Analysis

To guide synthetic route selection, the quantitative parameters of these methodologies are summarized below.

| Synthesis Methodology | Key Reagents / Catalysts | Driving Intermediate | Typical Yields | Regioselectivity | Reaction Time |

| Electrophilic Cyclization | ICl, I 2 , Br 2 , NaHCO 3 | Halonium Ion | 80–95% | Excellent (1,2-specific) | 5 mins – 24 hrs |

| Ring-Expansion | TMSCHN 2 , Grignard/Li | Benzobenzvalene | 65–85% | High (Steric dependent) | 2 – 12 hrs |

| Rhenium Catalysis | ReBr(CO) 5 , H 2 O | Re-Alkyne Complex | 70–90% | Excellent | 12 – 24 hrs |

Self-Validating Experimental Protocols

As an application scientist, I emphasize protocols that include built-in validation steps to ensure process integrity before moving to downstream purification.

Protocol 1: ICl-Mediated 6-endo-dig Cyclization[3]

Objective: Synthesis of 1-iodo-2-substituted naphthalenes.

-

Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve 0.30 mmol of the arene-containing propargylic alcohol in 2.0 mL of anhydrous acetonitrile (CH 3 CN).

-

Buffering: Add 2.0 equivalents of NaHCO 3 .

-

Causality Check: The base is critical to neutralize HCl generated during the reaction, preventing acid-catalyzed degradation of the alkynol substrate.

-

-